Maslinic acid
Overview
Description
- The compound is derived from dry olive-pomace oil, which is a byproduct of olive oil extraction. Its high safety profile makes it suitable for human consumption .
Maslinic acid: is a pentacyclic triterpene compound found in various natural sources, including olive (), hawthorn (), jujube (), and myrtle (). It is a member of the oleanane group of triterpenes.
Mechanism of Action
Target of Action
Maslinic acid (MA) is a pentacyclic triterpene acid found in many plants, including olive . It has been reported to have anti-inflammatory, antioxidant, anti-tumor, hypoglycemic, and neuroprotective biological activities . The primary targets of MA include pro-apoptotic protein Bax and anti-apoptotic protein Bcl-2 . It also targets the arachidonic acid metabolism, including the nuclear factor-kappa B (NF-κB)/COX-2 expression, upstream protein kinase signaling, and phospholipase A2 enzyme activity .
Mode of Action
MA interacts with its targets to modulate various biological activities. It activates the expression of Bax and inhibits the expression of Bcl-2, resulting in mitochondrial disruption and cytochrome-c release to the cytosol . It also regulates the inflammation pathways through modulation of the arachidonic acid metabolism . Furthermore, it has been found to block the Bcl2-Beclin1 interaction to release free Beclin1 required for the recruitment of autophagy positive regulators .
Biochemical Pathways
MA affects several biochemical pathways. It activates the expression of Bax and inhibits the expression of Bcl-2, leading to mitochondrial disruption and cytochrome-c release to the cytosol . This process is part of the apoptosis pathway, which is a form of programmed cell death. Additionally, MA modulates the arachidonic acid metabolism, which is involved in the inflammatory response .
Pharmacokinetics
The pharmacokinetics of MA in vivo are still under investigation. It has been found to be highly safe for human beings . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MA and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of MA’s action are diverse due to its interaction with multiple targets. It has anti-inflammatory, antioxidant, anti-tumor, hypoglycemic, and neuroprotective effects . For instance, it has a suppressive impact on proinflammatory cytokines like TNF-α and IL-6 in murine macrophages . These mechanisms could contribute to enhanced protein synthesis, growth rates, and joint support .
Action Environment
The action, efficacy, and stability of MA can be influenced by various environmental factors. For instance, the extraction conditions can affect the yield of MA . More research is needed to fully understand how different environmental factors influence the action of MA.
Biochemical Analysis
Biochemical Properties
Maslinic acid has been reported to interact with various enzymes and proteins. For instance, in vitro studies have shown that this compound inhibits serine proteases, key enzymes necessary for the spread of HIV within an individual’s body . It also has in vitro antiproliferative effects on colon cancer cells .
Cellular Effects
This compound demonstrates antioxidant capabilities against oxygen and nitrogen reactive species . It also exhibits a suppressive impact on proinflammatory cytokines like TNF-α and IL-6 in murine macrophages . These mechanisms could contribute to enhanced protein synthesis, growth rates, and joint support .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to inhibit serine proteases, which are key enzymes necessary for the spread of HIV within an individual’s body . It also has antiproliferative effects on colon cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For example, by 12 hours, this compound regulates the majority of genes involved in the cell cycle, p53 and NF-κB signaling pathways .
Dosage Effects in Animal Models
Research has shown that high concentration of this compound does not cause any discomfort or death in the treatment of animal disease models . Therefore, this compound is considered as a natural compound with low toxicity and side effects .
Metabolic Pathways
This compound is involved in the AMPK/SIRT1 signaling pathway, which plays a crucial role in cellular energy homeostasis .
Preparation Methods
Natural Sources: Maslinic acid can be extracted from red jujube, hawthorn, olive, pomegranate, and sage.
Analytical Methods: Its purity and content can be determined using HPLC-ELSD (high-performance liquid chromatography with evaporative light scattering detection) or fluorescence labeling methods.
Identification Techniques: Mass spectrometry (MS), nuclear magnetic resonance (NMR), and HPLC are commonly used for identification.
Chemical Reactions Analysis
Reactivity: Maslinic acid undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve strong oxidizing agents, while reduction could use reducing agents like lithium aluminum hydride.
Major Products: The products formed from these reactions vary but often include derivatives with modified functional groups.
Scientific Research Applications
Anti-Tumor Activity: Maslinic acid exhibits anti-tumor effects, making it a potential candidate for cancer therapy.
Anti-Inflammatory and Antioxidant Properties: It has anti-inflammatory and antioxidant activities, contributing to its potential health benefits.
Hypoglycemic Effects: Research suggests it may help regulate blood sugar levels.
Neuroprotective Effects: this compound shows promise in protecting nerve cells.
Anti-HIV Activity: It reduces the spread of HIV within the body by inhibiting serine protease
Comparison with Similar Compounds
Uniqueness: Maslinic acid’s unique features include its pentacyclic structure and specific bioactivities.
Similar Compounds: Other related compounds include ursolic acid, oleanolic acid, and betulinic acid.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZKJHQSJHYOHJ-LLICELPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905074 | |
Record name | Maslinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Maslinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002392 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility of 0.3 mg/mL in a 1:2 solution of Ethanol:Buffered Water (pH 7.2) at 25 °C, In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL, Sparingly soluble in aqueous buffers | |
Record name | Maslinic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.15 g/cu cm | |
Record name | Maslinic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Maslinic acid, a pentacyclic triterpene found in the protective wax-like coating of the leaves and fruit of Olea europaea L., is a promising agent for the prevention of colon cancer. Investigators have shown /previously/ that maslinic acid inhibits cell proliferation to a significant extent and activates mitochondrial apoptosis in colon cancer cells. /This study/ investigated... this compound's apoptotic molecular mechanism. /Investigators/ used HT29 adenocarcinoma cells. Changes /in/ genotoxicity were analyzed by single-cell gel electrophoresis (comet assay). The cell cycle was determined by flow cytometry. Finally, changes in protein expression were examined by western blotting. Student's t-test was used for statistical comparison. HT29 cells treated with maslinic acid showed significant increases in genotoxicity and cell-cycle arrest during the G0/G1 phase after 72 hours treatment and an apoptotic sub-G0/G1 peak after 96 hours... the anti-tumoral activity of maslinic acid might proceed via p53-mediated apoptosis by acting upon the main signaling components that lead to an increase in p53 activity and the induction of the rest of the factors that participate in the apoptotic pathway. /Investigators/ found that in HT29 cells maslinic acid activated the expression of c-Jun NH2-terminal kinase (JNK), thus inducing p53. Treatment of tumor cells with maslinic acid also resulted in an increase in the expression of Bid and Bax, repression of Bcl-2, release of cytochrome-c and an increase in the expression of caspases -9, -3, and -7. Moreover, maslinic acid produced belated caspase-8 activity, thus amplifying the initial mitochondrial apoptotic signaling. All these results suggest that maslinic acid induces apoptosis in human HT29 colon-cancer cells through the JNK-Bid-mediated mitochondrial apoptotic pathway via the activation of p53..., Maslinic acid (2-alpha, 3-beta-dihydroxyolean-12-en-28-oic acid) is a natural triterpenoid compound from Olea europaea. This compound prevents oxidative stress and pro-inflammatory cytokine generation in vitro. This study ...investigated the anti-inflammatory effects of maslinic acid in central nervous system by using rat astrocyte cultures stimulated with lipopolysaccharide (LPS). /It/ evaluated different proteins implicated in the nuclear factor kappa B (NF-kappa B) signal transducer pathway employing Western blot and quantitative real time PCR techniques. Results demonstrated that maslinic acid treatment exerted potent anti-inflammatory action by inhibiting the production of Nitric Oxide and tumor necrosis factor alpha (TNF-alpha). Western blot analysis showed that maslinic acid treatment attenuated LPS-induced translocation of NF-kappa B p65 subunit to the nucleus and prevented LPS-induced I kappa B alpha phosphorylation in a concentration-dependent manner, Moreover, maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) at protein and mRNA levels. These results suggest that maslinic acid can potentially reduce neuroinflammation by inhibiting NF-kappa B signal transducer pathway in cultured cortical astrocytes., Activation of NF-kappaB and MAPK/activator protein 1 (AP-1) signaling pathways by receptor activator NF-kappaB ligand (RANKL) is essential for osteoclast activity. Targeting NF-kappaB and MAPK/AP-1 signaling to modulate osteoclast activity has been a promising strategy for osteoclast-related diseases. /This study/ examined the effects of maslinic acid (MA), a pentacyclic triterpene acid that is widely present in dietary plants, on RANKL-induced osteoclastogenesis, osteoclast function, and signaling pathways by in vitro and in vivo assay systems. In mouse bone marrow monocytes (BMMs) and RAW264.7 cells, MA inhibited RANKL-induced osteoclastogenesis in a dose-dependent manner within nongrowth inhibitory concentration, and MA decreased osteoclastogenesis-related marker gene expression, including TRACP, MMP9, c-Src, CTR, and cathepsin K. Specifically, MA suppressed osteoclastogenesis and actin ring formation at early stage. In ovariectomized mice, administration of MA prevented ovariectomy-induced bone loss by inhibiting osteoclast activity. At molecular levels, MA abrogated the phosphorylation of MAPKs and AP-1 activity, inhibited the Ikappa Balpha phosphorylation and degradation, blocked NF-kappaB/p65 phosphorylation, nuclear translocation, and DNA-binding activity by downregulating RANK expression and blocking RANK interaction with TRAF6. Together /this/ data demonstrate that MA suppresses RANKL-induced osteoclastogenesis through NF-kappa B and MAPK/AP-1 signaling pathways and that MA is a promising agent in the treatment of osteoclast-related diseases such as osteoporosis. | |
Record name | Maslinic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
4373-41-5 | |
Record name | Maslinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4373-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maslinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maslinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Olean-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MASLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E233J88OHQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Maslinic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Maslinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002392 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249 - 250 °C | |
Record name | Maslinic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Maslinic acid demonstrates anti-cancer activity through various mechanisms, including:
- Induction of Apoptosis: It promotes apoptosis (programmed cell death) in several cancer cell lines, including colon cancer [, ], gastric cancer [], and glioma []. This apoptotic effect is often linked to the activation of caspase-3 [] and modulation of Bcl-2 family proteins [, ].
- Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G0/G1 phase [, ], hindering cancer cell proliferation. This effect is sometimes accompanied by downregulation of cyclin D1 [].
- Inhibition of Angiogenesis: It exhibits anti-angiogenic properties by suppressing vascular endothelial growth factor (VEGF) expression and reducing capillary tube formation in endothelial cells [, ], limiting tumor growth and spread.
- Modulation of Signaling Pathways: this compound influences various signaling pathways involved in cancer development and progression. It has been shown to suppress the interleukin-6 (IL-6)/Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway in gastric cancer [], inhibit the nuclear factor-kappa B (NF-κB) pathway in colorectal cancer [], and modulate mitogen-activated protein kinase (MAPK) signaling in glioma [].
- Induction of DNA Damage: this compound can induce DNA damage in cancer cells [], contributing to its cytotoxic effects. It may also interfere with DNA repair mechanisms [], further enhancing its anti-cancer potential.
ANone: this compound acts as a potent inhibitor of glycogen phosphorylase (GP) in cultured cortical astrocytes []. It effectively increases cellular glycogen content and mitigates excessive glycogenolysis induced by norepinephrine [].
ANone: this compound possesses the molecular formula C30H48O4 and has a molecular weight of 472.7 g/mol.
ANone: While the provided abstracts do not detail specific spectroscopic data, they highlight the use of techniques like LC-APCI-MS [] and HPTLC [] for analyzing this compound and its metabolites. These techniques rely on mass spectrometry and chromatographic separation, offering insights into the compound's mass-to-charge ratio and polarity, respectively.
ANone: The provided research primarily focuses on this compound's biological activity and mechanisms. There is limited information regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
ANone: Based on the available research, this compound is not identified as a catalyst. Its primary area of study revolves around its biological activities and potential therapeutic applications.
ANone: Although not extensively detailed in the provided abstracts, computational approaches like molecular docking were employed to investigate the interaction between this compound and its molecular targets []. Such studies help visualize and predict the binding affinities and interactions, contributing to the understanding of this compound's mechanism of action. Additionally, network pharmacology analyses have been used to explore the potential mechanisms of this compound against hyperlipidemia, highlighting the complex interplay of genes and signaling pathways involved [].
ANone: Research suggests that structural modifications can significantly impact this compound's biological activity:
- Hydroxyl Group at C-2: The presence of a hydroxyl group at the C-2 position appears crucial for inducing apoptosis. Oleanolic acid, lacking this hydroxyl group, failed to activate caspase-3, a key enzyme in apoptosis, unlike this compound [].
- Coumarin Conjugates: Coupling this compound with coumarin moieties significantly enhanced its cytotoxic activity against cancer cells. Notably, a conjugate with two coumarin-3-carboxylic acid molecules linked to the C-2 and C-3 hydroxy groups of this compound displayed potent cytotoxicity, surpassing the parent compound's potency by 110- to 30-fold [].
ANone: this compound is frequently dissolved in solvents like (2-hydroxypropyl)-β-cyclodextrin [] or administered as part of an olive fruit extract [, ] in experimental settings.
ANone: The provided research primarily focuses on this compound's biological activity and mechanisms. Specific information regarding SHE regulations and compliance is not discussed.
ANone: While the abstracts do not provide specific bioavailability data, research indicates that this compound can be detected in various segments of the rat intestine following oral administration []. This suggests absorption from the gastrointestinal tract. Notably, higher concentrations were observed in the distal intestine [], indicating potential accumulation or slower transit time.
ANone: In rats, this compound undergoes phase I metabolism in the intestine, primarily yielding monohydroxylated metabolites through mono- and dihydroxylation, and dehydrogenation reactions []. The absence of phase II metabolites suggests that this compound may not undergo extensive conjugation reactions in the gut [].
ANone: Numerous in vitro studies have employed various cancer cell lines, including HT-29, Caco-2, ACHN, Caki-1, SN12K1, HeLa, MKN28, and Raji cells, to investigate this compound's anti-cancer properties. These studies have provided insights into its effects on cell proliferation, apoptosis, cell cycle progression, and related signaling pathways. Additionally, primary cultures of kidney proximal tubular epithelial cells (PTEC) have been used to assess its potential toxicity [, ].
ANone: Researchers have utilized rodent models to evaluate the efficacy and safety of this compound:
- Rat model of colon cancer: Oral administration of this compound significantly reduced preneoplastic lesions (aberrant crypt foci and mucin-depleted foci) induced by 1,2-dimethylhydrazine (DMH) in rats [], suggesting chemopreventive potential against colon cancer.
- Mouse model of diabetic nephropathy: this compound ameliorated diabetic nephropathy in a mouse model by activating the AMPK/SIRT1 signaling pathway [], indicating potential for treating diabetic complications.
- Mouse model of obesity-induced nonalcoholic fatty liver disease: this compound protected against hepatic steatosis in mice fed a high-fat diet by regulating enzymes involved in lipogenesis, lipolysis, and fatty acid oxidation [].
ANone: Yes, small-scale clinical trials have investigated the effects of this compound on knee joint pain in humans:
- Olive fruit extract (containing this compound) for mild knee joint pain: A randomized, double-blind, placebo-controlled trial demonstrated that daily consumption of olive fruit extract containing this compound improved pain, physical function, and quality of life in middle-aged and elderly individuals with mild knee joint pain [].
- This compound-containing product for knee joint pain in the elderly: An open-label clinical trial indicated that regular intake of a this compound-containing product improved physical quality of life and reduced knee pain scores in elderly individuals [].
ANone: The provided research predominantly focuses on this compound's mechanisms of action and in vitro/in vivo efficacy. Information regarding potential resistance mechanisms and cross-resistance is limited and requires further investigation.
ANone: Preclinical studies in mice suggest that this compound is relatively safe when administered orally:
- Acute toxicity: A single oral dose of 1000 mg/kg did not produce any signs of toxicity or mortality in mice [].
- Repeated dose toxicity: Daily oral administration of 50 mg/kg for 28 days did not affect body weight, hematological parameters, biochemical variables, or cause any histopathological changes in mice [].
ANone: Research on targeted delivery of this compound is ongoing. Strategies such as encapsulation in nanoparticles or other drug delivery systems are being explored to enhance its bioavailability and target specific tissues, but further research is needed.
ANone: Research on biomarkers specific to this compound's activity is currently limited. Identifying biomarkers for efficacy prediction, treatment response monitoring, and adverse effect detection would be beneficial for its clinical translation.
ANone: Several analytical techniques are employed for quantifying and characterizing this compound:
- High-performance liquid chromatography (HPLC): HPLC, coupled with various detectors like UV [] or mass spectrometry [], is widely used for separating and quantifying this compound in different matrices, including plant extracts, biological samples, and formulations.
- High-performance thin-layer chromatography (HPTLC): This technique offers a rapid and cost-effective method for quantifying this compound, particularly in plant materials [].
- Liquid chromatography-mass spectrometry (LC-MS): This highly sensitive and specific technique is valuable for identifying and quantifying this compound and its metabolites in biological samples [].
ANone: The provided research primarily focuses on this compound's biological activity and potential therapeutic applications. Information regarding its environmental impact and degradation pathways is not discussed.
ANone: While the research highlights the use of analytical techniques like HPLC and HPTLC for this compound quantification, specific details regarding method validation parameters (accuracy, precision, specificity) are not extensively provided.
ANone: The provided research primarily focuses on this compound's biological activity and mechanisms. Specific details regarding quality control and assurance measures during development, manufacturing, and distribution are not discussed.
ANone: The provided research does not offer insights into this compound's potential to elicit an immune response. Investigating its immunogenicity and any potential hypersensitivity reactions is crucial for its safe clinical application.
ANone: The provided research does not delve into the interactions between this compound and drug transporters. Understanding its interactions with influx and efflux transporters is vital to optimizing its pharmacokinetic profile and preventing potential drug-drug interactions.
ANone: While the research identifies the presence of this compound metabolites in rat intestines, it lacks specific details regarding its potential to induce or inhibit drug-metabolizing enzymes. Investigating these interactions is crucial for understanding its metabolic fate and potential for drug-drug interactions.
ANone: The provided research primarily focuses on this compound's biological activity. Information concerning its biocompatibility with various biological systems and its biodegradability profile is limited and requires further investigation.
ANone: The provided research does not offer a comparative analysis of this compound with alternative compounds or treatment strategies. Investigating other options and evaluating their efficacy, safety, and cost-effectiveness in comparison to this compound would be beneficial.
ANone: The provided research primarily focuses on this compound's biological activity and potential therapeutic applications. Information regarding its recycling and waste management, especially during large-scale production or disposal, is not discussed.
ANone: The provided research does not elaborate on specific research infrastructure or resources dedicated to studying this compound.
ANone: While the research highlights this compound as a bioactive compound with promising therapeutic potential, it does not provide a historical overview of its research trajectory or significant milestones achieved in its development.
ANone: Research on this compound is inherently multidisciplinary, involving fields such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.